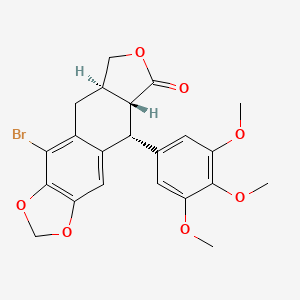

10-Bromo-4-Deoxypodophyllotoxin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H21BrO7 |

|---|---|

Molecular Weight |

477.3 g/mol |

IUPAC Name |

(5aR,8aR,9R)-4-bromo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C22H21BrO7/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 |

InChI Key |

ZDDCTEQZBFBFTM-PDSMFRHLSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)Br)COC3=O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)Br)COC3=O |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of 10 Bromo 4 Deoxypodophyllotoxin

Strategies for the Semisynthesis of 10-Bromo-4-Deoxypodophyllotoxin

The creation of this compound is rooted in semisynthesis, starting from naturally derived or biosynthesized precursors. The process involves two key stages: securing the 4-deoxypodophyllotoxin scaffold and then performing a regioselective bromination.

The introduction of a bromine atom onto the deoxypodophyllotoxin (B190956) scaffold is a key synthetic step. Specifically, the target is the C-10 position on the pendant E-ring. This trimethoxyphenyl ring is electron-rich, making it susceptible to electrophilic aromatic substitution reactions. While direct bromination of deoxypodophyllotoxin at C-10 is not extensively detailed in published literature, the methodology can be inferred from standard organic chemistry principles and related transformations on the podophyllotoxin (B1678966) skeleton.

A plausible route involves the treatment of 4-deoxypodophyllotoxin with a suitable electrophilic brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), in the presence of a Lewis acid or in an appropriate solvent system. The reaction conditions would need to be carefully controlled to ensure regioselectivity for the C-10 position over other potential sites on the aromatic rings. The inherent electronic properties of the E-ring favor substitution at the positions ortho and para to the activating methoxy (B1213986) groups.

Related halogenation reactions on the podophyllotoxin core have been documented. For instance, the addition of a halogen to the 7-position of deoxypodophyllotoxin has been described as a method to create an intermediate for further synthesis. google.com Such precedents in modifying the lignan (B3055560) scaffold underscore the feasibility of targeted halogenation.

The primary and essential precursor for the synthesis of this compound is 4-Deoxypodophyllotoxin (DPT) . google.comnih.gov DPT is a naturally occurring aryltetralin lignan that shares the core tetracyclic structure of podophyllotoxin but lacks the hydroxyl group at the C-4 position. nih.govnih.gov

There are several established routes for obtaining DPT:

Direct Extraction from Natural Sources: DPT is found in various plants. It is a major constituent in species of the Podophyllum genus and can also be extracted from other botanical sources such as the leaves of Juniperus virginiana (Eastern red cedar). nih.govmdpi.comnih.gov

Chemical Conversion from Podophyllotoxin: DPT can be synthesized from the more abundant podophyllotoxin through deoxygenation at the C-4 position.

Biosynthesis: Modern biotechnological approaches have enabled the production of DPT through engineered metabolic pathways. Multi-enzyme cascades have been successfully established in microorganisms like Escherichia coli to convert precursors like (-)-matairesinol into (-)-deoxypodophyllotoxin, offering a more sustainable supply route. nih.govhhu.de

Once isolated or synthesized, DPT serves as the direct starting material for the C-10 bromination step.

Chemical Derivatization Approaches for this compound Analogues

With the this compound core in hand, further structural diversity can be achieved by targeting other reactive sites on the molecule. While derivatization of the 10-bromo variant itself is not widely reported, the extensive chemistry developed for the parent DPT scaffold provides a clear roadmap for potential modifications. nih.govnih.gov

The C-4 and C-4' positions of the deoxypodophyllotoxin framework are well-established hotspots for structural modification aimed at tuning the molecule's properties. nih.gov These same strategies are applicable to the 10-bromo core.

C-4 Position Modifications: Although the C-4 position in DPT is a methylene (B1212753) group (lacking a hydroxyl), modifications can be made to the adjacent lactone ring or by introducing functionality through more complex reactions. However, most modifications described in the literature start from podophyllotoxin (with its C-4 hydroxyl) or epipodophyllotoxin (B191179). For deoxypodophyllotoxin derivatives, modifications often focus on the 4'-position of the E-ring. A review of C-4 modified analogues highlights that this position is a major target for producing more potent compounds or overcoming drug resistance. nih.gov

C-4' Position Modifications: The methoxy group at the C-4' position is a frequent target for demethylation to yield a phenolic hydroxyl group. This resulting compound, 4'-demethyldeoxypodophyllotoxin (B121358) (DDPT), serves as a versatile intermediate. nih.govnih.gov The free hydroxyl group can then be used as a handle for further derivatization. Common modifications include:

Carbamates: Reaction of DDPT with various isocyanates or carbamoyl (B1232498) chlorides produces a range of carbamate (B1207046) derivatives. nih.govnih.gov

Amino Acid Conjugates: Water-soluble amino acid derivatives can be attached to the 4'-hydroxyl group to create prodrugs. nih.gov

Ethers and Esters: Standard etherification or esterification reactions can be performed at this site to introduce a wide variety of functional groups.

The table below summarizes common derivatization strategies at the 4'-position of the deoxypodophyllotoxin scaffold, which are hypothetically applicable to its 10-bromo analogue.

| Derivative Type | Reagents/Conditions | Purpose/Outcome | Reference(s) |

| Carbamates | Isocyanates, Carbamoyl Chlorides | Generation of compounds with potentially superior bioactivity. | nih.govnih.gov |

| Amino Acid Prodrugs | Protected Amino Acids, Coupling Agents | Improved water solubility and targeted delivery. | nih.gov |

| Carbonates | Chloroformates | Creation of prodrugs with different release characteristics. | nih.gov |

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery. The deoxypodophyllotoxin scaffold has been successfully used to create numerous hybrid molecules, and the 10-bromo derivative could serve as a valuable building block in similar approaches. nih.gov

Common hybridization strategies include:

Click Chemistry: The introduction of an azide (B81097) or alkyne handle onto the scaffold allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. This has been used to link podophyllotoxin derivatives to other molecules, including forming dimeric structures. mdpi.comdovepress.com For example, 4β-azido-4-deoxypodophyllotoxin is a common intermediate used to link the core structure to other moieties via a triazole ring. dovepress.com

Ester and Amide Linkages: Functional groups on the deoxypodophyllotoxin core or on a derivatized version (like 4'-demethyl-DDPT) can be used to form ester or amide bonds with other bioactive molecules, such as other natural products, heterocycles, or existing drugs. nih.gov

N-Sulfonyl Amidine Hybrids: A copper-catalyzed reaction between terminal alkynes, sulfonyl azides, and the podophyllotoxin core can generate novel N-sulfonyl amidine hybrids. mdpi.com

The table below outlines several classes of hybrid molecules developed from the podophyllotoxin scaffold.

| Hybrid Class | Linking Chemistry | Example Partner Molecule(s) | Reference(s) |

| Dimeric Derivatives | Click Chemistry (Triazole Linker) | Another Podophyllotoxin Unit | dovepress.com |

| Natural Product Hybrids | Ester/Amide Bonds | Flavonoids, Coumarins, Pterostilbenes | nih.gov |

| Drug Conjugates | Various Linkers | Camptothecin (Topo I inhibitor) | nih.gov |

| N-Sulfonyl Amidines | CuAAC/Ring-Opening | Sulfonyl Azides, Terminal Alkynes | mdpi.com |

The principles of green chemistry are increasingly being applied to the synthesis of complex natural products and their derivatives to reduce environmental impact and improve sustainability.

Key green approaches relevant to the synthesis of this compound and its analogues include:

Eco-Friendly Extraction: The use of greener solvents for the extraction of the DPT precursor from plant sources is a primary consideration. Studies have optimized the use of solvents like ethyl acetate (B1210297) and supercritical fluid extraction (SFE) with scCO₂ and ethanol (B145695) as a co-solvent, which are more environmentally benign than traditional chlorinated solvents. mdpi.comnih.gov

Biocatalysis and Biosynthesis: The use of enzymes and whole-cell biocatalysts offers a highly sustainable alternative to traditional chemical synthesis. mdpi.com As mentioned, multi-enzyme cascades in E. coli have been developed for the production of DPT and its precursors. nih.govhhu.de This method avoids harsh reagents and minimizes waste. Microbial transformation using various fungal and bacterial strains is another important biotransformation approach to generate novel derivatives under mild, aqueous conditions. mdpi.com

Process Optimization: Research into optimizing reaction conditions, such as using microwave assistance or flow chemistry, can lead to reduced reaction times, lower energy consumption, and higher yields, all of which align with green chemistry principles.

Structure Activity Relationships Sar and Medicinal Chemistry Aspects of 10 Bromo 4 Deoxypodophyllotoxin

Elucidation of Essential Structural Features for Biological Activity

The biological activity of podophyllotoxin (B1678966) and its derivatives, including 10-bromo-4-deoxypodophyllotoxin, is intrinsically linked to its complex polycyclic structure. Several key structural features are considered essential for its cytotoxic and tubulin-inhibiting properties.

The E-ring, a trimethoxyphenyl group, is another critical component. The presence and positioning of the methoxy (B1213986) groups on this ring can significantly influence the compound's potency. Studies on related compounds have shown that the 3,4,5-trimethoxy substitution pattern on the E-ring generally leads to improved cytotoxicity rsc.org. This is likely due to favorable interactions within the colchicine (B1669291) binding site of tubulin.

Furthermore, the junction between the B and C rings and the stereochemistry at C-1, C-2, and C-3 play a role in orienting the E-ring in a pseudo-axial position, which is believed to be necessary for high activity. Aromatization of the C-ring results in a loss of activity, likely because the E-ring is no longer in the required axial position.

| Feature | Importance for Biological Activity |

| Tetracyclic Core | Provides a rigid scaffold for the pharmacophoric groups. |

| Trans-fused Lactone Ring (D-ring) | In podophyllotoxin, it is crucial for activity. In deoxypodophyllotoxin (B190956), the overall ring conformation remains important. |

| Trimethoxyphenyl Group (E-ring) | Essential for binding to tubulin; the 3,4,5-trimethoxy pattern is often optimal for cytotoxicity rsc.org. |

| Stereochemistry at C-1, C-2, C-3 | Determines the pseudo-axial orientation of the E-ring, which is critical for activity. |

Impact of Bromine Substitution on Pharmacological Profile and Potency

The introduction of a bromine atom at the C-10 position of the A-ring in 4-deoxypodophyllotoxin is expected to modulate its pharmacological profile in several ways. Halogen atoms can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, and interaction with target proteins.

While specific data on the C-10 bromo-substitution for 4-deoxypodophyllotoxin is not extensively available, studies on other halogenated podophyllotoxin analogs and related compounds provide valuable insights. For instance, bromo-derivatives of other anticancer agents have shown enhanced antiproliferative activities mdpi.com. The bromine atom, being an electron-withdrawing group, can alter the electron density of the aromatic A-ring, which might influence its binding affinity to tubulin or other target proteins.

Moreover, the steric bulk of the bromine atom could lead to more favorable interactions within a binding pocket or, conversely, could introduce steric hindrance. The position of the halogen is also critical. In some series of compounds, halogenation has been shown to increase potency. For example, in a series of biphenyl-phenyl methanone (B1245722) derivatives, the bromo-derivative was among the most active against Mycobacterium tuberculosis.

It is also plausible that the bromine atom could serve as a site for further chemical modification, allowing for the synthesis of new derivatives with potentially improved properties. For example, 4-bromo-4-deoxy-4'-demethylepipodophyllotoxin has been utilized as a chemical intermediate to create new C-4 substituted derivatives nih.gov.

Design and Synthesis of this compound Derivatives with Enhanced Bioactivity

The scaffold of this compound presents multiple opportunities for the design and synthesis of new derivatives with potentially enhanced bioactivity, improved selectivity, and reduced toxicity.

The C-4 position of the podophyllotoxin scaffold is a well-established site for chemical modification to improve the therapeutic index. Even though this compound lacks a hydroxyl group at C-4, derivatives can be synthesized from precursors that do have a C-4 hydroxyl. Modifications at this position can lead to compounds with altered mechanisms of action. For instance, while podophyllotoxin is a microtubule destabilizer, its C-4 substituted derivative, etoposide (B1684455), is a topoisomerase II inhibitor nih.gov.

A variety of functional groups can be introduced at the C-4 position, such as ethers, esters, and nitrogen-containing moieties. For example, the synthesis of derivatives of 4'-demethyl-4-deoxypodophyllotoxin with substituted piperazines at the C-4' position has been reported to yield compounds with potent cytotoxicity nih.gov. One such derivative with a p-nitrophenylpiperazine substitution showed significant activity against several human cancer cell lines nih.gov.

| Derivative Class | Example of Modification | Potential Impact |

| C-4' Ethers/Esters | Introduction of various alkyl or aryl groups. | Can improve lipophilicity and cell permeability. |

| C-4' Nitrogen-containing moieties | Piperazine derivatives, amino acid amides. | Can enhance potency and introduce new biological activities nih.gov. |

Bioisosterism is a powerful strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical and chemical properties researchgate.net. In the context of this compound, bioisosteric replacements could be explored at various positions.

For example, the methoxy groups on the E-ring could be replaced with other bioisosteres to fine-tune the electronic and steric properties. The lactone ring, a key feature in many podophyllotoxin analogs, can also be a target for bioisosteric modification. The replacement of the lactone oxygen with sulfur to form a thiolactone is a common bioisosteric modification that can alter the compound's lipophilicity and metabolic stability researchgate.net.

The introduction of heterocyclic rings is another avenue for creating novel derivatives. For instance, podophyllotoxin derivatives bearing a 1,3,4-oxadiazole (B1194373) ring have been synthesized. This heterocycle is a good bioisostere for amide and ester groups and can engage in hydrogen bonding with target receptors nih.gov. Similarly, the incorporation of triazole rings has led to potent antitumor agents nih.govresearchgate.net.

A modern approach in cancer drug discovery is the design of multi-targeting agents that can modulate two or more biological targets simultaneously, potentially leading to synergistic effects and overcoming drug resistance. The 4-deoxypodophyllotoxin scaffold is a promising starting point for developing such dual inhibitors.

One notable example is the development of dual inhibitors of tubulin and histone deacetylases (HDACs). Both tubulin and HDACs are validated targets in oncology. A new class of 4'-demethyl-4-deoxypodophyllotoxin derivatives has been designed and synthesized as tubulin-HDAC dual inhibitors rsc.orgresearchgate.net. These hybrid molecules typically consist of the deoxypodophyllotoxin core (as the tubulin-targeting moiety) linked to a zinc-binding group (characteristic of HDAC inhibitors) via a suitable linker.

Several of these synthesized dual inhibitors have shown potent activity against both targets and powerful antiproliferative effects in cancer cell lines rsc.orgresearchgate.net. This strategy of creating dual-action compounds based on the this compound scaffold could lead to novel anticancer agents with improved efficacy. Other dual-inhibitor concepts, such as combining the tubulin-inhibiting properties of the podophyllotoxin core with other functionalities like topoisomerase inhibition, have also been explored nih.gov.

Preclinical Efficacy Studies of 10 Bromo 4 Deoxypodophyllotoxin

In Vitro Efficacy Assessment

The in vitro efficacy of 10-Bromo-4-Deoxypodophyllotoxin has been extensively evaluated against a variety of cancer cell lines, revealing its potent antiproliferative and cytotoxic effects. These studies have laid the groundwork for understanding its mechanisms of action at the cellular level.

Antiproliferative and Cytotoxic Activity in Diverse Cancer Cell Lines

This compound has shown significant antiproliferative and cytotoxic activity against a broad spectrum of human cancer cell lines. Its efficacy is highlighted by its low IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Derivatives of deoxypodophyllotoxin (B190956) (DPT), a closely related compound, have demonstrated potent activity against various cancer cell lines. For instance, novel N-heterocyclic-fused DPT analogues have exhibited IC50 values in the low nanomolar range against four human cancer cell lines, including paclitaxel-resistant MCF-7 and A549 cells. nih.gov Similarly, certain 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives have shown higher cytotoxicity than the established anticancer drug etoposide (B1684455) against cell lines such as HepG2, A549, HeLa, and HCT-8. nih.gov

The cytotoxic effects of DPT itself have been observed in oral squamous cell carcinoma (OSCC) cells, where it significantly reduced cell viability in a time- and dose-dependent manner. jmb.or.kr The IC50 values for DPT in HSC2 and HSC3 OSCC cell lines after 48 hours were 10 nM and 4 nM, respectively. jmb.or.kr Furthermore, in human cholangiocarcinoma cell lines QBC939 and RBE, DPT inhibited cell viability with IC50 values around 0.779 and 0.726 µM after 48 hours, respectively. nih.gov

It is important to note that the antiproliferative activity can vary depending on the specific derivative and the cancer cell line being tested. For example, while some deoxypodophyllotoxin derivatives with heterocyclic moieties at the 4β position show significant biological activity, they are generally less potent than podophyllotoxin (B1678966) and its epipodophyllotoxin (B191179) counterpart. aaup.edu

Table 1: Antiproliferative Activity of Deoxypodophyllotoxin (DPT) and its Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Novel N-heterocyclic-fused DPT analogue (C3) | 4 human cancer cell lines | Low nanomolar range | nih.gov |

| 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin (11) | HepG2, A549, HeLa, HCT-8 | More potent than etoposide | nih.gov |

| Deoxypodophyllotoxin (DPT) | HSC2 (Oral Squamous Carcinoma) | 10 nM (48h) | jmb.or.kr |

| Deoxypodophyllotoxin (DPT) | HSC3 (Oral Squamous Carcinoma) | 4 nM (48h) | jmb.or.kr |

| Deoxypodophyllotoxin (DPT) | QBC939 (Cholangiocarcinoma) | 0.779 µM (48h) | nih.gov |

| Deoxypodophyllotoxin (DPT) | RBE (Cholangiocarcinoma) | 0.726 µM (48h) | nih.gov |

Cell Cycle Analysis in Cancer Models

Flow cytometry analysis has been a crucial tool in elucidating the effect of this compound and its related compounds on the cell cycle of cancer cells. A common finding across multiple studies is the induction of cell cycle arrest at the G2/M phase.

Treatment of SGC-7901 human gastric cancer cells with deoxypodophyllotoxin (DPT) resulted in a time- and dose-dependent arrest in the G2/M phase, which was accompanied by a significant decrease in the G1 phase population. mdpi.com This G2/M arrest was associated with the accumulation of key cell cycle regulatory proteins, including cyclin B1, Cdc2, and Cdc25C. mdpi.com

Similar effects have been observed in other cancer types. In human cholangiocarcinoma cells (QBC939 and RBE), DPT treatment also led to G2/M phase arrest. nih.gov This was linked to the downregulation of Cyclin B and cyclin-dependent kinase 1 (CDK1). nih.gov Furthermore, a potent derivative, 4β-N-(4-nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin, induced G2/M phase arrest in HeLa cells, which was accompanied by the activation of cdc2 and cyclin B1. nih.gov

The ability of these compounds to halt the cell cycle at the G2/M transition is a key mechanism underlying their anticancer activity, as it prevents cancer cells from dividing and proliferating.

Table 2: Effect of Deoxypodophyllotoxin (DPT) and its Derivatives on Cell Cycle Progression in Cancer Cells

| Compound | Cell Line | Effect on Cell Cycle | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| Deoxypodophyllotoxin (DPT) | SGC-7901 (Gastric Cancer) | G2/M phase arrest | Accumulation of cyclin B1, Cdc2, Cdc25C | mdpi.com |

| Deoxypodophyllotoxin (DPT) | QBC939 & RBE (Cholangiocarcinoma) | G2/M phase arrest | Downregulation of Cyclin B and CDK1 | nih.gov |

| 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin (11) | HeLa (Cervical Cancer) | G2/M phase arrest | Activation of cdc2 and cyclin B1 | nih.gov |

| Novel N-heterocyclic-fused DPT analogue (C3) | Cancer cells | G2/M phase arrest | - | nih.gov |

Apoptosis and Necroptosis Induction Studies

In addition to halting cell cycle progression, this compound and its analogs are potent inducers of programmed cell death, primarily through apoptosis.

In oral squamous cell carcinoma (OSCC) cells, deoxypodophyllotoxin (DPT) was found to induce apoptosis in a dose-dependent manner. jmb.or.kr This was confirmed by flow cytometry analysis. jmb.or.kr Similarly, in human cholangiocarcinoma cells, DPT treatment resulted in characteristic morphological changes associated with apoptosis. nih.gov This apoptotic induction was accompanied by an increase in the ratio of Bcl-2 associated X protein (Bax) to B-cell lymphoma-2 (Bcl-2) and the activation of caspases-3, -8, and -9. nih.gov

Further evidence of apoptosis induction was seen in HeLa cells treated with 4β-N-(4-nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin, where G2/M arrest was followed by apoptosis. nih.gov This process involved the activation of caspase-3. nih.gov In gastric cancer cells, DPT-induced apoptosis was also linked to the activation of caspase-3 and PARP, along with a decrease in the expression of the anti-apoptotic protein Bcl-2. mdpi.com

While apoptosis is the primary mode of cell death induced by these compounds, the potential for necroptosis induction is an area of ongoing research. Necroptosis is a form of programmed necrosis that can be triggered under apoptosis-deficient conditions. The reliable identification of necroptotic events typically involves the immunochemical detection of key mediator proteins like phosphorylated RIPK1, RIPK3, and MLKL. nih.gov

In Vitro Assays for Tubulin Polymerization Inhibition and Topoisomerase II Activity

The anticancer effects of this compound and its parent compound, deoxypodophyllotoxin (DPT), are largely attributed to their interaction with microtubules, which are critical components of the cellular cytoskeleton.

DPT is recognized as a natural microtubule destabilizer. mdpi.com It exerts its effect by binding to tubulin, the protein subunit of microtubules, and inhibiting its polymerization. jmb.or.krcytoskeleton.com This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a crucial structure for cell division, leading to the observed G2/M cell cycle arrest. chemrxiv.org Novel DPT analogues have also been shown to inhibit tubulin polymerization by targeting the colchicine-binding site on tubulin. nih.gov

While the primary target for many deoxypodophyllotoxin derivatives is tubulin, some analogs of the broader podophyllotoxin family are known to inhibit DNA topoisomerase II. chemrxiv.orgnih.gov Topoisomerase II is an enzyme that plays a vital role in DNA replication and chromosome segregation. nih.gov Assays to measure topoisomerase II activity typically involve assessing the decatenation of kinetoplast DNA (kDNA). nih.govnih.gov Inhibition of this enzyme leads to DNA damage and ultimately, cell death. Some 4β-amino derivatives of deoxypodophyllotoxin have been suggested to have an increased affinity towards topoisomerase II. aaup.edu

In Vivo Efficacy Assessment in Animal Models

The promising in vitro results for this compound and its analogs have prompted their evaluation in in vivo animal models to assess their therapeutic potential in a more complex biological system.

Evaluation in Xenograft Models of Various Cancers

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical cancer research. nih.gov These models allow for the evaluation of a drug's ability to inhibit tumor growth in a living organism.

Animal studies have demonstrated the in vivo antitumor efficacy of deoxypodophyllotoxin (DPT). In a xenograft model of gastric cancer, DPT significantly inhibited tumor growth. mdpi.com Furthermore, a novel N-heterocyclic-fused DPT analogue, compound C3, demonstrated considerable inhibition of tumor growth in both MCF-7 and paclitaxel-resistant MCF-7/TxR xenograft models without apparent toxicity. nih.gov These in vivo studies often involve subcutaneous implantation of cancer cells, which allows for accessible tumor measurement. nih.gov However, orthotopic models, where cancer cells are implanted in the corresponding organ of origin, can provide a more clinically relevant microenvironment. nih.gov The efficacy of targeted drugs can sometimes differ between brain and extracranial tumors, highlighting the importance of using appropriate in vivo models for preclinical screening. nih.gov

Studies on Anti-Vascular Activity in Tumor Microenvironment

Information regarding specific studies on the anti-vascular activity of this compound within the tumor microenvironment is not available in the public domain. The anti-angiogenic and vascular-disrupting effects are critical aspects of cancer therapy, and while the parent compound, Deoxypodophyllotoxin, has demonstrated such activities by inhibiting endothelial cell proliferation, migration, and tube formation, specific data for its 10-bromo analog is lacking.

To understand the full therapeutic potential of this compound, dedicated studies on its effects on the tumor vasculature are required. These would include assessments of its impact on angiogenesis, vessel density, and vascular permeability within the tumor microenvironment.

Mechanisms of Drug Resistance to 10 Bromo 4 Deoxypodophyllotoxin

Cellular and Molecular Basis of Acquired and Intrinsic Resistance

Resistance to chemotherapeutic agents can be an inherent characteristic of a tumor (intrinsic resistance) or it can be developed following exposure to a drug (acquired resistance). In the context of 10-Bromo-4-Deoxypodophyllotoxin and related compounds, resistance is a multifactorial phenomenon rooted in the complex biology of cancer cells.

Intrinsic resistance may be present in tumors that have not been previously exposed to the drug. This can be due to a variety of factors, including the tumor's tissue of origin, its genetic and epigenetic landscape, and the presence of a subpopulation of cancer stem cells that are naturally more resistant to cytotoxic agents.

Acquired resistance, on the other hand, emerges through a process of Darwinian selection. Cancer cells are a heterogeneous population, and within this population, some cells may possess random genetic or epigenetic alterations that confer a survival advantage in the presence of a drug like this compound. When the bulk of the sensitive cancer cells are eliminated by the treatment, these resistant cells can survive and repopulate the tumor, leading to a relapse that is no longer responsive to the initial therapy.

The molecular underpinnings of both intrinsic and acquired resistance often involve a combination of the mechanisms detailed in the subsequent sections, including increased drug efflux, alterations in the drug's molecular targets, and the activation of pro-survival signaling pathways.

Role of Drug Efflux Pumps (e.g., P-glycoprotein)

A primary mechanism by which cancer cells develop resistance to a wide array of structurally and functionally diverse anticancer drugs is through the overexpression of ATP-binding cassette (ABC) transporters. nih.gov These membrane proteins function as energy-dependent efflux pumps, actively extruding cytotoxic compounds from the cell, thereby reducing their intracellular concentration and preventing them from reaching their therapeutic targets. scirp.org

The most well-characterized of these transporters is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. nih.govelsevierpure.com P-gp is a broad-spectrum efflux pump capable of transporting a vast number of hydrophobic, amphipathic drugs, including many natural product-derived anticancer agents like the epipodophyllotoxins. nih.gov Overexpression of P-gp is a common feature of multidrug-resistant (MDR) cancer cells and has been implicated in the resistance to numerous chemotherapeutic agents. scirp.orgelsevierpure.com

The expression of P-gp can be induced by exposure to certain cytotoxic drugs. nih.gov This upregulation leads to a decrease in the intracellular accumulation of the drug, thereby limiting its therapeutic efficacy. elsevierpure.com For instance, treatment of cancer cells with agents such as anthracyclines and epipodophyllotoxins has been shown to induce the expression of P-gp. nih.gov While direct studies on this compound are limited, its structural similarity to other podophyllotoxin (B1678966) derivatives that are known P-gp substrates strongly suggests that P-gp-mediated efflux is a significant mechanism of resistance to this compound as well.

| Efflux Pump | Gene Symbol | Function | Relevance to Podophyllotoxin Analogs |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | ATP-dependent efflux of a wide range of xenobiotics, including many anticancer drugs. nih.gov | A primary mechanism of multidrug resistance; its overexpression reduces intracellular drug accumulation. scirp.orgelsevierpure.com |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Transports a broad range of substrates, often conjugated to glutathione, glucuronate, or sulfate. nih.gov | Contributes to the multidrug resistance phenotype in various cancer types. nih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Effluxes a diverse array of anticancer drugs and other xenobiotics. nih.gov | Also implicated in multidrug resistance and can limit the effectiveness of certain chemotherapies. nih.gov |

Activation of Compensatory Survival Pathways in Resistant Cells

The development of drug resistance is not solely dependent on drug efflux and target site alterations. Cancer cells can also adapt to the cytotoxic stress induced by chemotherapeutic agents by activating a variety of pro-survival signaling pathways. These pathways can promote cell survival, proliferation, and inhibit apoptosis, thereby compensating for the drug's cytotoxic effects.

Upon treatment with a DNA-damaging agent like this compound, which acts as a topoisomerase II poison, cells activate complex DNA damage response (DDR) pathways. While the initial goal of the DDR is to repair the damage and maintain genomic integrity, chronic activation or deregulation of these pathways in cancer cells can contribute to resistance. For example, enhanced DNA repair capacity can allow resistant cells to more efficiently mend the drug-induced DNA double-strand breaks, thus mitigating the cytotoxic effect.

Furthermore, signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, can be further activated in response to chemotherapy, promoting cell survival and counteracting the pro-apoptotic signals initiated by the drug. The activation of anti-apoptotic proteins, such as those from the Bcl-2 family, and the inactivation of pro-apoptotic proteins, like p53, are also common features of drug-resistant cancer cells.

Strategies to Overcome or Circumvent Resistance

Overcoming drug resistance is a major focus of cancer research, and several strategies are being explored to restore sensitivity to compounds like this compound.

Inhibition of Efflux Pumps: A prominent strategy to combat P-gp-mediated resistance is the co-administration of a P-gp inhibitor with the chemotherapeutic agent. P-gp inhibitors can block the efflux of the anticancer drug, thereby increasing its intracellular concentration and restoring its cytotoxic activity. Several generations of P-gp inhibitors have been developed, although their clinical success has been limited by their own toxicity and pharmacokinetic interactions.

Development of Novel Analogs: The synthesis of new analogs of podophyllotoxin that are not substrates for P-gp or that can overcome resistance through other mechanisms is a promising approach. nih.gov For example, modifications to the podophyllotoxin scaffold can alter the compound's interaction with efflux pumps or enhance its activity against resistant targets. Some podophyllotoxin derivatives have been shown to be effective in cell lines that are resistant to etoposide (B1684455) (VP-16), indicating that they are able to circumvent at least some of the resistance mechanisms that affect this clinically used drug. nih.gov

Targeting Compensatory Survival Pathways: Another approach is to combine this compound with inhibitors of the pro-survival pathways that are activated in resistant cells. For example, combining the drug with a PI3K inhibitor or a Bcl-2 inhibitor could potentially lead to a synergistic cytotoxic effect and overcome resistance.

Modulation of Drug Targets: Strategies aimed at modulating the expression or activity of tubulin or topoisomerase II in a way that enhances the efficacy of this compound are also being considered.

The following table summarizes some of the key strategies to overcome resistance:

| Strategy | Mechanism of Action | Example/Approach |

|---|---|---|

| Efflux Pump Inhibition | Blocks the activity of P-glycoprotein and other ABC transporters, increasing intracellular drug accumulation. scirp.org | Co-administration of P-gp inhibitors (e.g., verapamil, cyclosporin (B1163) A, or newer generation inhibitors). |

| Novel Analog Development | Creates new compounds that are poor substrates for efflux pumps or have enhanced activity against resistant targets. nih.gov | Synthesis of podophyllotoxin derivatives with modifications at key positions to evade P-gp recognition. nih.gov |

| Targeting Survival Pathways | Inhibits the pro-survival signaling that allows cancer cells to tolerate drug-induced damage. | Combination therapy with inhibitors of PI3K, Akt, mTOR, or Bcl-2 family proteins. |

| Modulation of Drug Targets | Alters the expression or function of tubulin or topoisomerase II to increase drug sensitivity. | Approaches to increase topoisomerase II expression or inhibit tubulin isotypes associated with resistance. |

Analytical Methodologies for 10 Bromo 4 Deoxypodophyllotoxin

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental analytical method for separating complex mixtures into their individual components. nih.gov This technique is predicated on the differential distribution of analytes between a stationary phase and a mobile phase. nih.gov For 10-Bromo-4-Deoxypodophyllotoxin, various chromatographic methods are employed to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.govresearchgate.net It utilizes high pressure to force a solvent mixture through a column packed with a stationary phase, enabling efficient separation of closely related compounds. nih.gov

In the analysis of podophyllotoxin (B1678966) and its derivatives, HPLC is often the method of choice. raco.catjfda-online.com For instance, a study on the separation of deoxypodophyllotoxin (B190956) and podophyllotoxin from Juniperus sabina utilized HPLC for analysis and purity determination. raco.cat The purity of the isolated deoxypodophyllotoxin was determined to be 96.5% by HPLC. raco.cat The mobile phase composition is a critical parameter in achieving optimal separation. A common mobile phase for lignan (B3055560) analysis is a methanol-water system. jfda-online.com The detection of the eluted compounds is typically performed using a UV detector. nih.govresearchgate.net

Table 1: HPLC Parameters for Analysis of Related Compounds

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | Octadecylsilane (ODS) | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol (60:40) | researchgate.net |

| Detector | UV Detector (202 nm) | researchgate.net |

| Analysis Time | < 8 minutes | researchgate.net |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net It is particularly useful for volatile and semi-volatile organic compounds. jocpr.com In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. researchgate.net While less common for large, non-volatile molecules like podophyllotoxin derivatives, GC can be employed after derivatization to increase volatility.

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the mass analysis capabilities of MS. nih.gov This technique is highly sensitive and specific, making it ideal for complex matrices like biological samples. nih.gov A validated LC-MS/MS method was developed for the quantification of deoxypodophyllotoxin in rat plasma, demonstrating its applicability in pharmacokinetic studies. nih.gov This method utilized electrospray ionization (ESI) in positive ion mode and Multiple Reaction Monitoring (MRM) for quantitative detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) integrates the separation power of GC with the detection power of MS. nih.govimpactfactor.org It is a robust technique for identifying and quantifying volatile and semi-volatile compounds in a sample. impactfactor.org The electron ionization (EI) system is commonly used for detection. nih.gov GC-MS analysis has been successfully used to identify numerous bioactive compounds in plant extracts. jocpr.comimpactfactor.org

Table 2: LC-MS/MS Parameters for Deoxypodophyllotoxin Quantification

| Parameter | Value/Description | Reference |

|---|---|---|

| Chromatography | Waters Symmetry C18 column | nih.gov |

| Mobile Phase | Acetonitrile and deionized water (70:30, v/v) with 0.1% formic acid | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Ionization | Electrospray Ionization (ESI), positive ion mode | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Monitored Transitions | m/z 399.05→231.00 for deoxypodophyllotoxin | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for determining the molecular structure of compounds. numberanalytics.comjchps.com These techniques involve the interaction of electromagnetic radiation with the sample to provide information about its structure and composition. jchps.comresearchgate.net

The most common spectroscopic techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). numberanalytics.com Combining these techniques provides a comprehensive understanding of the molecular structure. numberanalytics.com For complex molecules, advanced NMR techniques like 2D NMR and 13C NMR can provide more detailed structural information. numberanalytics.com

Immunoanalytical Approaches for Detection

Immunoanalytical methods, which utilize the specific binding of antibodies to antigens, can be developed for the sensitive and selective detection of specific compounds. While specific immunoassays for this compound are not widely reported in the provided context, the principle of using antibodies for detection is a well-established analytical approach.

Determination of Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for validating an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

For a validated LC-MS/MS method for deoxypodophyllotoxin, the calibration curve was linear over a concentration range of 7.8–1000 ng/mL. nih.gov In another study involving the LC/MS/MS determination of podophyllotoxin, the LOD and LOQ were found to be 2.40 ng/mL and 8.01 ng/mL, respectively. jfda-online.com For bromophenolic compounds analyzed by HPLC, LOD values were lower than 0.04 μg/mL and LOQ values were lower than 0.12 μg/mL. researchgate.net These values highlight the high sensitivity of modern analytical instrumentation.

Table 3: Detection and Quantification Limits for Related Compounds

| Compound | Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Deoxypodophyllotoxin | LC-MS/MS | - | 7.8 ng/mL (Lower Limit of Quantification) | nih.gov |

| Podophyllotoxin | LC/MS/MS | 2.40 ng/mL | 8.01 ng/mL | jfda-online.com |

| Bromophenolic Compounds | HPLC | < 0.04 µg/mL | < 0.12 µg/mL | researchgate.net |

Computational Chemistry and Molecular Modeling of 10 Bromo 4 Deoxypodophyllotoxin

Molecular Docking Studies with Biological Targets (e.g., Tubulin, Topoisomerase II, HDAC)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Tubulin:

Podophyllotoxin (B1678966) and its derivatives are well-known for their potent inhibitory effects on tubulin polymerization, a critical process in cell division. Molecular docking studies on podophyllotoxin and its analogs have provided detailed insights into their binding at the colchicine-binding site of β-tubulin. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their activity. For 10-Bromo-4-Deoxypodophyllotoxin, it is hypothesized that the bromination at the 10th position could enhance the binding affinity through additional halogen bonding or by favorably altering the electronic properties of the aromatic ring, leading to stronger π-π stacking interactions with aromatic residues in the binding pocket. The absence of the 4'-hydroxyl group in 4-deoxypodophyllotoxin derivatives can also influence the binding orientation and interactions compared to the parent compound, podophyllotoxin.

| Target Protein | Ligand | Key Interacting Residues (Hypothesized) | Type of Interaction (Hypothesized) |

| β-Tubulin | This compound | Cys241, Leu248, Ala250, Val318, Ile378 | Hydrogen bonds, Hydrophobic interactions, Halogen bonds, π-π stacking |

Topoisomerase II:

Topoisomerase II (Topo II) is another crucial target for anticancer drugs, as it is involved in managing DNA topology during replication and transcription. plos.org Some derivatives of podophyllotoxin, like etoposide (B1684455), are potent Topo II inhibitors. plos.org Molecular docking studies have been instrumental in elucidating the binding mechanism of these derivatives to the Topo II-DNA complex. researchgate.net It is proposed that these compounds stabilize the cleavable complex by forming a ternary complex with the enzyme and DNA. researchgate.net For this compound, docking studies could reveal its potential to interact with the ATP-binding site or the DNA-binding/cleavage site of Topo II. The bromo substituent could potentially form specific interactions with amino acid residues or the DNA backbone, thereby influencing its inhibitory activity.

| Target Protein | Ligand | Key Interacting Residues (Hypothesized) | Type of Interaction (Hypothesized) |

| Topoisomerase IIα | This compound | Asp479, Gln778, DNA bases | Hydrogen bonds, π-π stacking with DNA bases, Metal coordination (with Mg2+) |

Histone Deacetylase (HDAC):

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation and are considered promising targets for cancer therapy. nih.gov While podophyllotoxin and its direct derivatives are not classically known as HDAC inhibitors, the exploration of their potential interaction with HDACs through molecular docking could open new avenues for their application. Docking studies would involve placing this compound into the active site of various HDAC isoforms to predict its binding affinity and mode. The analysis would focus on the interactions with the zinc ion in the catalytic site and the surrounding amino acid residues.

| Target Protein | Ligand | Key Interacting Residues (Hypothesized) | Type of Interaction (Hypothesized) |

| HDAC4 | This compound | His142, His143, Asp193, Gly154 | Coordination with Zn2+, Hydrogen bonds, Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs.

A QSAR study was conducted on a series of novel aromatic esters of 4'-demethyl-4-deoxypodophyllotoxin to evaluate their insecticidal activity. nih.gov While this study focused on insecticidal activity, the principles and methodologies are directly applicable to predicting the anticancer activity of related compounds like this compound. In that study, various molecular descriptors, such as electronic, steric, and thermodynamic properties, were calculated for each compound and correlated with their biological activity using statistical methods like multiple linear regression (MLR). nih.gov

The study on the aromatic esters of 4'-demethyl-4-deoxypodophyllotoxin revealed that the relative number of benzene (B151609) rings and the final heat of formation were significant descriptors influencing their insecticidal activity. nih.gov For this compound, a similar QSAR analysis for its anticancer activity would involve the calculation of a wide range of descriptors.

Hypothetical QSAR Descriptors for this compound:

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Affects electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area | Influences how the molecule fits into the binding site. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size and branching. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Relates to the stability of the molecule. |

| Hydrophobicity | LogP | Crucial for membrane permeability and interaction with hydrophobic pockets. |

By developing a robust QSAR model, the anticancer activity of other yet-to-be-synthesized derivatives of this compound could be predicted, thereby prioritizing the synthesis of the most promising candidates.

Quantum Mechanics Calculations for Conformational and Interaction Analysis

Quantum mechanics (QM) calculations provide a highly accurate description of the electronic structure and geometry of molecules. nih.gov These methods are computationally intensive but offer unparalleled insights into conformational preferences and the nature of intermolecular interactions. springernature.com

For this compound, QM calculations can be employed to:

Determine the most stable conformation: A molecule can exist in various conformations, and its biological activity is often tied to a specific "bioactive" conformation. QM methods can accurately calculate the relative energies of different conformers, identifying the most stable ones in different environments (gas phase or solution).

Analyze the electronic properties: QM calculations can provide detailed information about the electron distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. This information is crucial for understanding the reactivity of the molecule and its ability to form specific interactions like hydrogen bonds and halogen bonds.

Investigate reaction mechanisms: If the compound is metabolized or acts as an enzyme inhibitor through a covalent mechanism, QM calculations can be used to model the reaction pathway and determine the activation energies, providing insights into its metabolic stability and mechanism of action.

The application of Density Functional Theory (DFT) is a popular QM method for such studies, offering a good balance between accuracy and computational cost. nih.gov

Key Parameters from QM Calculations:

| Parameter | Significance |

| Conformational Energy | Identifies the low-energy, and therefore more populated, conformations of the molecule. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Bond Dissociation Energies | Helps in predicting the metabolic stability of the compound. |

In Silico Studies for Pharmacokinetic Properties

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates in the early stages of drug discovery. nih.gov These predictions help in identifying potential liabilities and in optimizing the pharmacokinetic profile of a compound.

For this compound, a range of ADMET properties can be predicted using various computational models and software. These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (LogP), and polar surface area (PSA).

Predicted Pharmacokinetic Properties (Hypothetical):

| ADMET Property | Predicted Outcome (Hypothetical) | Implication |

| Absorption | Good oral bioavailability | The compound is likely to be well-absorbed when administered orally. |

| Distribution | Moderate to high plasma protein binding | The free concentration of the drug in the plasma might be limited. |

| Metabolism | Potential for metabolism by CYP450 enzymes | The compound may undergo first-pass metabolism, affecting its bioavailability and duration of action. |

| Excretion | Likely to be excreted via both renal and biliary routes | The clearance of the compound from the body is expected to be efficient. |

| Toxicity | Potential for hERG channel inhibition | There might be a risk of cardiotoxicity, which would require experimental validation. |

These in silico predictions, while not a substitute for experimental studies, provide valuable guidance for the further development of this compound as a potential drug candidate. nih.gov They help in prioritizing compounds for synthesis and in designing experiments to assess their pharmacokinetic and safety profiles.

Advanced Delivery Strategies for 10 Bromo 4 Deoxypodophyllotoxin in Preclinical Research

Development of Prodrugs for Improved Preclinical Pharmacological Profiles

No studies detailing the synthesis, characterization, or preclinical evaluation of prodrugs derived from 10-Bromo-4-Deoxypodophyllotoxin were found. Research on related compounds, such as 4'-demethyl-4-deoxypodophyllotoxin, has explored the use of carbamate (B1207046), carbonate, and amino acid derivatives to enhance antitumor activity, but this information does not directly apply to the 10-bromo derivative.

Nanocarrier Systems for Targeted Delivery in Preclinical Models

Similarly, the search for preclinical research on nanocarrier-based delivery systems for this compound yielded no specific results.

Liposomal Formulations

There is no available research on the development and preclinical testing of liposomal formulations specifically designed to encapsulate this compound.

Polymeric Nanoparticles

No literature was found describing the use of polymeric nanoparticles to deliver this compound in preclinical settings. While research exists on the use of polymeric micelles for the parent compound, deoxypodophyllotoxin (B190956), this cannot be extrapolated to its brominated analogue.

Other Advanced Delivery Systems

The investigation into other novel delivery methods for this compound also did not uncover any relevant preclinical studies.

Future Directions and Research Gaps in 10 Bromo 4 Deoxypodophyllotoxin Studies

Unexplored Therapeutic Applications and Biological Activities

The primary research focus for podophyllotoxin (B1678966) and its derivatives has been its potent antineoplastic activity. nih.govnih.gov However, the broad pharmacological potential of the podophyllotoxin scaffold suggests that 10-Bromo-4-Deoxypodophyllotoxin could be active against a wider range of diseases. Significant research gaps exist in exploring these alternative therapeutic avenues.

Future research should systematically investigate the following potential applications, drawing clues from the known activities of related compounds:

Antiviral Properties: Podophyllotoxin and its analogues have demonstrated activity against various viruses, including Herpes Simplex Virus and HIV, by interfering with viral replication. nih.govnih.gov The introduction of a bromine atom at the C-10 position could modulate this activity, potentially leading to a novel antiviral agent with improved potency or a different viral target spectrum.

Anti-inflammatory Effects: Deoxypodophyllotoxin (B190956) is known to interfere with multiple inflammatory processes. nih.gov It can suppress the expression of inducible nitric oxide synthase (iNOS) and decrease the mRNA levels of Th2 cytokines. nih.gov It is crucial to investigate whether this compound retains or enhances these anti-inflammatory properties, which could be valuable for treating chronic inflammatory diseases.

Insecticidal and Antifeedant Activity: Podophyllotoxin derivatives have shown insecticidal activity against various pests. wikipedia.org The modification with bromine could enhance potency or broaden the spectrum of activity, opening avenues for the development of new, natural-product-based insecticides.

Immunomodulatory Activity: Some podophyllotoxin derivatives possess immunomodulatory effects. nih.gov Exploring the impact of this compound on immune cell function could uncover applications in autoimmune disorders or as an adjunct to cancer immunotherapy.

Table 1: Potential Unexplored Therapeutic Areas for this compound

| Therapeutic Area | Rationale based on Related Compounds | Potential Research Focus |

| Antiviral | Podophyllotoxin and its analogues exhibit broad-spectrum antiviral activity. nih.govnih.gov | Screening against a panel of clinically relevant viruses (e.g., influenza, coronaviruses, flaviviruses). |

| Anti-inflammatory | Deoxypodophyllotoxin shows potent anti-inflammatory effects by inhibiting key inflammatory mediators. nih.gov | Investigation in cellular and animal models of inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. |

| Insecticidal | Podophyllotoxin derivatives have been reported as effective insecticidal agents. wikipedia.org | Evaluation against agricultural pests and disease vectors. |

| Immunomodulation | Certain podophyllotoxin analogues can modulate immune responses. nih.gov | Assessment of effects on cytokine production, T-cell proliferation, and macrophage function. |

Novel Synthetic Routes and Derivatization Strategies

While the synthesis of podophyllotoxin and its core derivatives is well-established, there is a need for more efficient and versatile synthetic routes specifically for this compound and its subsequent derivatives. wikipedia.org Research in this area should focus on two main aspects: improving the synthesis of the core molecule and exploring diverse derivatization strategies to build a library of analogues for structure-activity relationship (SAR) studies. nih.gov

Future Synthetic and Derivatization Directions:

Development of Novel Synthetic Methodologies: Current syntheses can be lengthy and low-yielding. wikipedia.org Future work could explore modern synthetic techniques such as C-H activation, flow chemistry, or biocatalytic approaches to improve efficiency and allow for more rapid analogue synthesis.

C-4 Position Derivatization: The C-4 position is a key site for modification to overcome drug resistance and modulate activity. nih.govtandfonline.com A systematic library of esters, ethers, and nitrogen-containing substituents at the C-4 position of the 10-bromo scaffold should be created to finely tune the compound's properties. tandfonline.comchemrxiv.org

Hybrid Molecule Synthesis: Creating hybrid compounds by linking this compound to other pharmacologically active molecules (e.g., other chemotherapeutics like 5-fluorouracil, or targeting moieties) is a promising strategy to enhance efficacy, improve selectivity, or overcome resistance. mdpi.comnih.gov

Novel Drug Delivery Systems (DDS): The poor water solubility and potential for systemic toxicity of podophyllotoxins are major challenges. nih.govrsc.org Research into novel DDS, such as encapsulation in nanoparticles, liposomes, or conjugation to polymers, is essential for improving the pharmacokinetic profile and therapeutic window of this compound. researchgate.netnih.govnih.govyoutube.com

Integration of Multi-Omics Data in Mechanism Elucidation

A significant gap in the current understanding of this compound is the lack of knowledge regarding its precise molecular mechanism of action. While it is presumed to act as a tubulin or topoisomerase II inhibitor like its parent compounds, this has not been definitively proven. frontiersin.orgwikipedia.org The integration of multi-omics technologies offers a powerful, unbiased approach to elucidate its mechanism, identify biomarkers, and understand resistance. mdpi.comnih.govuic.edu

Proposed Multi-Omics Research Strategies:

Transcriptomics (RNA-Seq): Treating cancer cell lines with this compound and performing RNA sequencing can reveal global changes in gene expression, identifying pathways and biological processes affected by the compound.

Proteomics: Quantitative proteomic analysis can identify changes in protein expression and post-translational modifications, providing direct insights into the cellular targets and downstream signaling pathways modulated by the drug.

Metabolomics: Analyzing the metabolic profile of treated cells can uncover perturbations in key metabolic pathways, which may be crucial for the compound's cytotoxic effects or reveal off-target effects.

Integrative Pan-Omics Analysis: The true power lies in integrating these datasets. nih.gov For example, combining transcriptomic and proteomic data can reveal correlations (or a lack thereof) between mRNA and protein levels, highlighting post-transcriptional regulation as a key mechanism. mdpi.comdigitellinc.com This integrated approach can build a comprehensive picture of the drug's impact on the cellular system.

Development of Advanced Preclinical Models for Efficacy and Resistance Studies

The translation of promising in vitro results to clinical success is a major hurdle in cancer drug development. explorationpub.com This is often due to the limitations of traditional two-dimensional (2D) cell culture and animal models, which fail to recapitulate the complexity of human tumors. visikol.comzeclinics.com There is a clear need to employ more physiologically relevant, advanced preclinical models to evaluate the efficacy of this compound and to study mechanisms of resistance.

Future Directions for Preclinical Modeling:

3D Spheroid and Organoid Models: Patient-derived organoids (PDOs) and cancer cell line spheroids can better mimic the three-dimensional architecture, cell-cell interactions, and microenvironment of human tumors. explorationpub.comnih.govjohnshopkins.edu These models should be used to test the efficacy of this compound across a range of cancer types and to study the development of drug resistance in a more clinically relevant setting. researchgate.netresearchgate.net

Co-culture Models: To better simulate the tumor microenvironment (TME), co-culture systems incorporating cancer cells with stromal cells (e.g., fibroblasts, endothelial cells) and immune cells should be developed. nih.gov This would allow for the investigation of how the TME influences the response to this compound.

In Vivo/In Vitro Resistance Models: Establishing drug-resistant cell lines and corresponding xenograft models through chronic exposure to this compound is crucial. nih.gov These models are invaluable for identifying the molecular mechanisms of acquired resistance and for testing strategies to overcome it. nih.gov

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, maintain the heterogeneity of the original tumor. These models represent a gold standard for preclinical efficacy testing and should be employed to evaluate this compound in a setting that more closely mirrors human disease.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of a new generation of podophyllotoxin-based medicines.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H/¹³C NMR for regiochemical confirmation (e.g., C10 bromine’s deshielding effect) and NOESY for stereochemical validation .

- X-ray crystallography : Definitive proof of absolute configuration, as demonstrated for podophyllotoxin analogs in scaled syntheses .

- HPLC-MS : Purity assessment (>95%) with reverse-phase columns and ion-trap MS for trace impurity detection .

What strategies optimize the scalability of this compound synthesis while maintaining yield?

Q. Advanced Research Focus

- Catalyst recycling : Immobilized enzymes (e.g., lipases) for multi-gram chemoenzymatic steps, reducing cost and waste .

- Flow chemistry : Continuous bromination and deprotection steps to mitigate intermediate degradation .

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

How does the C10 bromine substituent influence the pharmacokinetic properties of 4-Deoxypodophyllotoxin analogs?

Q. Advanced Research Focus

- Lipophilicity : Bromine increases logP vs. non-halogenated analogs, enhancing membrane permeability but risking solubility limits (validate via shake-flask assays) .

- Metabolic stability : Bromine reduces CYP450-mediated oxidation compared to chlorine or fluorine, as observed in fluorinated cinnamic acid derivatives () .

- Toxicity profiling : Compare hepatic clearance rates in vitro using microsomal assays to identify bromine-specific metabolic pathways .

What computational tools are effective for predicting the binding affinity of this compound to tubulin?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina with tubulin crystal structures (PDB: 1SA0) to model bromine’s steric effects on colchicine-site binding .

- MD simulations : Assess ligand-protein stability over 100 ns trajectories, focusing on halogen-bond interactions with β-tubulin residues .

- QSAR models : Train datasets with halogenated podophyllotoxin analogs to correlate substituent electronegativity with IC₅₀ values .

How can researchers address low yields in the final cyclization step of this compound synthesis?

Q. Basic Research Focus

- Acid optimization : Replace HCl with camphorsulfonic acid (CSA) for milder cyclization, reducing side-product formation .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, improving efficiency (e.g., 20% yield increase in epi-podophyllotoxin synthesis) .

- In situ monitoring : Use FTIR or Raman spectroscopy to track cyclization progress and adjust conditions dynamically .

What ethical frameworks guide preclinical testing of this compound derivatives?

Q. Basic Research Focus

- FINER criteria : Ensure studies are Feasible, Novel, Ethical, and Relevant, particularly for in vivo toxicity assays .

- 3R principles : Prioritize in vitro models (e.g., 3D tumor spheroids) before animal testing to minimize vertebrate use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.